molecular formula C19H13Br3O B12507093 Tris(4-bromophenyl)methanol

Tris(4-bromophenyl)methanol

Cat. No.: B12507093
M. Wt: 497.0 g/mol
InChI Key: HKMMESHJKVJWIH-UHFFFAOYSA-N
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Description

Tris(4-bromophenyl)methanol is an organic compound with the molecular formula C19H13Br3O It is characterized by the presence of three bromophenyl groups attached to a central methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(4-bromophenyl)methanol can be synthesized through a multi-step process involving the reaction of 4-bromobenzaldehyde with a Grignard reagent, followed by oxidation. The reaction typically involves the use of anhydrous solvents and inert atmosphere conditions to prevent unwanted side reactions. The final product is purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Tris(4-bromophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The bromophenyl groups can be reduced to phenyl groups under specific conditions.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products:

Scientific Research Applications

Tris(4-bromophenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tris(4-bromophenyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromophenyl groups can participate in π-π interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

    Tris(4-chlorophenyl)methanol: Similar structure but with chlorine atoms instead of bromine.

    Tris(4-fluorophenyl)methanol: Contains fluorine atoms in place of bromine.

    Tris(4-methylphenyl)methanol: Features methyl groups instead of bromine.

Uniqueness: Tris(4-bromophenyl)methanol is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties.

Properties

Molecular Formula

C19H13Br3O

Molecular Weight

497.0 g/mol

IUPAC Name

tris(4-bromophenyl)methanol

InChI

InChI=1S/C19H13Br3O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H

InChI Key

HKMMESHJKVJWIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)O)Br

Origin of Product

United States

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